

# An In-depth Technical Guide to 5-Aminophthalazine (CAS Number 102072-84-4)

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## Compound of Interest

Compound Name: 5-Aminophthalazine

Cat. No.: B111006

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of **5-Aminophthalazine** (CAS No. 102072-84-4). The information is curated for professionals in the fields of chemical research and drug development.

## Core Physical and Chemical Properties

**5-Aminophthalazine** is a heterocyclic organic compound with the molecular formula  $C_8H_7N_3$ . [1][2] It presents as a light yellow to brown solid and should be stored at room temperature in an inert atmosphere, protected from light. [2][3][4]

## Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **5-Aminophthalazine**. It is important to note that some of these values are predicted through computational models and should be confirmed by experimental analysis.

Property	Value	Source
CAS Number	102072-84-4	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub>	[1][2][3]
Molecular Weight	145.16 g/mol	[1][2]
Appearance	Light yellow to brown solid	[2][3]
Melting Point	223-224 °C	[2][3]
Boiling Point (Predicted)	423.2 ± 20.0 °C	[2][3]
Density (Predicted)	1.292 ± 0.06 g/cm <sup>3</sup>	[2][3]
pKa (Predicted)	5.32 ± 0.30	[2][3]
Storage	Keep in dark place, Inert atmosphere, Room temperature	[2][3][4]

## Spectroscopic Data

While specific spectra for **5-Aminophthalazine** are not readily available in the public domain, typical spectroscopic characteristics for related aromatic amines and phthalazine structures can be inferred.

- <sup>1</sup>H NMR Spectroscopy:** Protons on the aromatic rings would likely appear in the range of 7.0-9.8 ppm. The protons of the amino group would present a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. For a similar compound, the following peaks were observed: <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) δ: 9.80 (s, 1H), 9.60 (s, 1H), 7.60 (dd, J = 4.6, 7.6 Hz, 1H), 7.20 (dd, J = 1.9, 4.6 Hz, 1H), 7.02 (d, J = 7.6 Hz, 1H), 6.50 (s, 2H).[2]
- <sup>13</sup>C NMR Spectroscopy:** Aromatic carbons would be expected in the region of 110-150 ppm. For a related structure, the following peaks were observed: <sup>13</sup>C NMR (100.17 MHz, DMSO-d<sub>6</sub>) δ: 150.1, 146.5, 145.1, 133.2, 126.1, 114.7, 114.1, 112.2.[2]

- Infrared (IR) Spectroscopy: Key absorptions would be expected for N-H stretching of the primary amine (two bands in the 3300-3500  $\text{cm}^{-1}$  region), C-H stretching of the aromatic ring (above 3000  $\text{cm}^{-1}$ ), and C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600  $\text{cm}^{-1}$  region).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Experimental Protocols

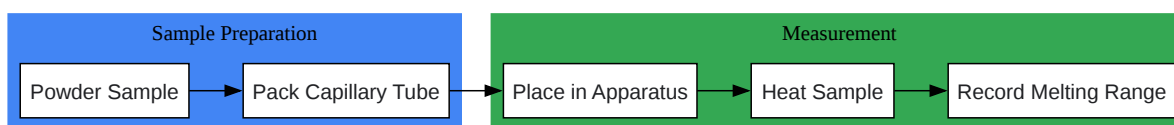
Detailed experimental protocols for the determination of the physical properties of organic compounds are outlined below. These are general procedures and can be adapted for the specific analysis of **5-Aminophthalazine**.

### Melting Point Determination

The melting point can be determined using a standard melting point apparatus.[\[9\]](#)[\[10\]](#)

Methodology:

- A small, dry sample of **5-Aminophthalazine** is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.



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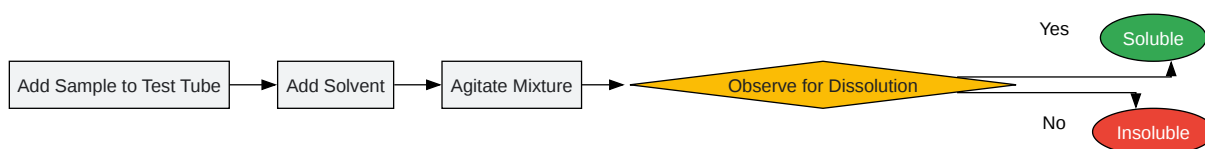
*Workflow for Melting Point Determination.*

## Solubility Assessment

The solubility of **5-Aminophthalazine** can be qualitatively assessed in various solvents.

Methodology:

- Add approximately 10-20 mg of **5-Aminophthalazine** to a test tube.
- Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, toluene) to the test tube.
- Agitate the mixture vigorously for 1-2 minutes.
- Observe whether the solid dissolves completely. If not, the mixture can be gently heated to assess temperature effects on solubility.

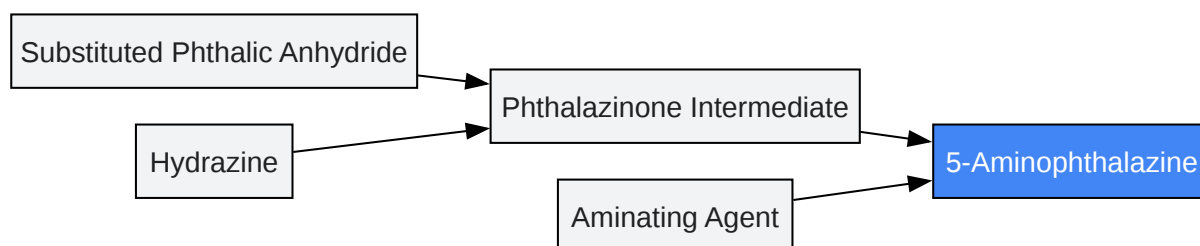


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*Decision workflow for qualitative solubility assessment.*

## Synthesis Pathway

**5-Aminophthalazine** has been utilized as a building block in the synthesis of ezrin inhibitors, which are being investigated for their potential in treating metastatic osteosarcoma.[2] While a specific, detailed synthesis protocol for **5-Aminophthalazine** is not widely published, a plausible synthetic route can be proposed based on the synthesis of related aminophthalazinone and pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. A common approach involves the condensation of a substituted phthalic acid derivative with a hydrazine, followed by amination.



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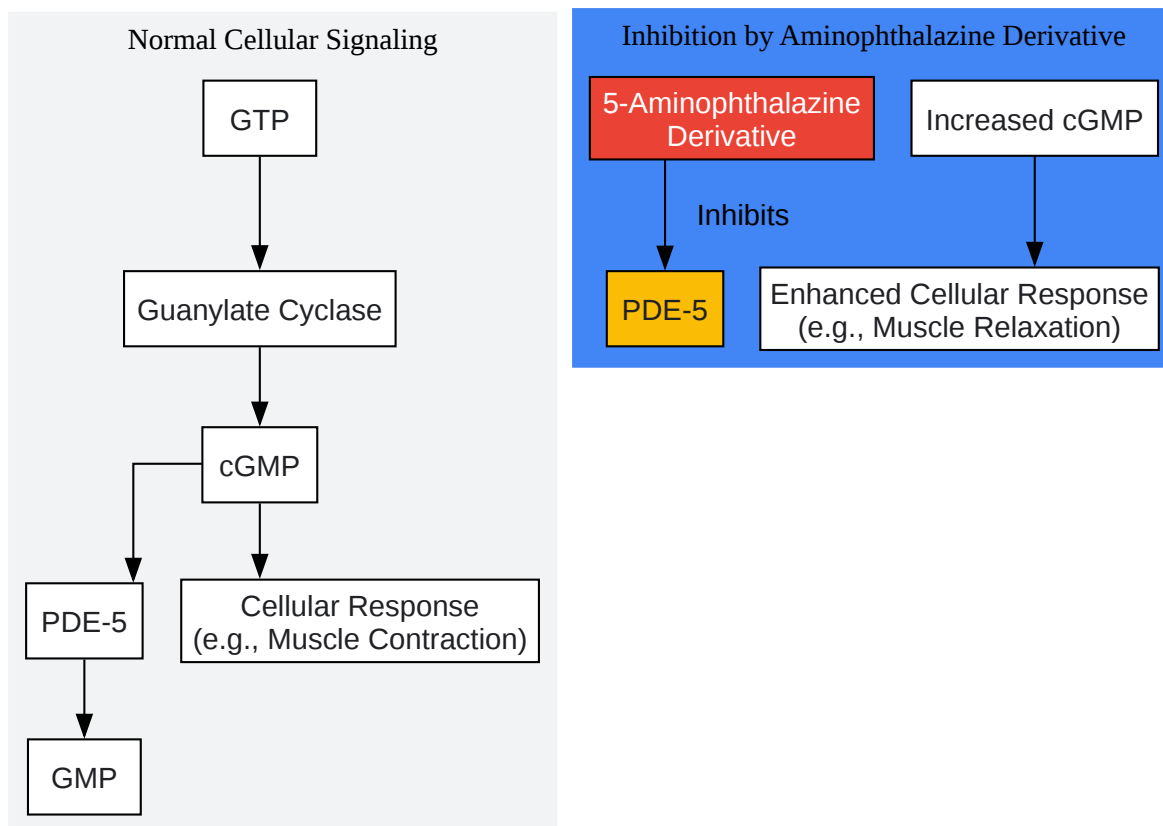
*Proposed general synthesis pathway for **5-Aminophthalazine**.*

## Biological Activity and Signaling Pathways

Aminophthalazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated as inhibitors of several key enzymes involved in cellular signaling pathways.<sup>[11]</sup>

### Phosphodiesterase (PDE) Inhibition

Certain aminophthalazine derivatives have been evaluated for their inhibitory activity against phosphodiesterases (PDEs), particularly PDE-5.<sup>[11]</sup> PDEs are enzymes that regulate the cellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in numerous signaling pathways. Inhibition of PDE-5, for instance, leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism is the basis for treatments of erectile dysfunction and pulmonary hypertension.



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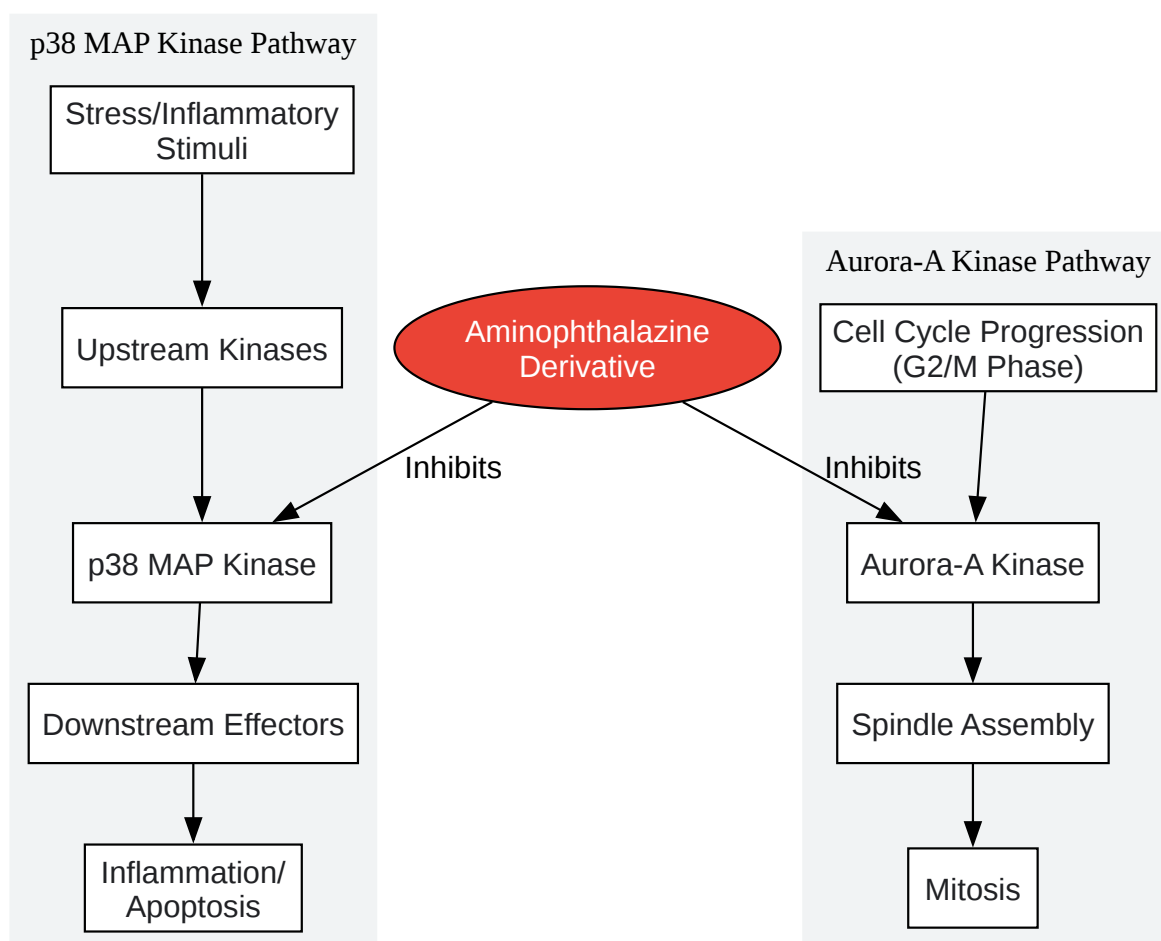
*Signaling pathway of PDE-5 inhibition.*

## Kinase Inhibition

Derivatives of aminophthalazine have also been identified as inhibitors of protein kinases, such as p38 MAP kinase and Aurora-A kinase.<sup>[11]</sup>

- **p38 MAP Kinase:** This kinase is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of p38 MAP kinase is a therapeutic strategy for inflammatory diseases.

- **Aurora-A Kinase:** This kinase plays a crucial role in mitosis, specifically in the formation and function of the mitotic spindle. Overexpression of Aurora-A kinase is common in many cancers, making it an attractive target for anticancer drug development.



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*Inhibition of p38 MAP Kinase and Aurora-A Kinase pathways.*

## Conclusion

**5-Aminophthalazine** is a versatile chemical building block with established physical and chemical properties. Its derivatives have shown significant potential in medicinal chemistry,

particularly as inhibitors of key enzymes in cellular signaling pathways. This guide provides a foundational understanding of this compound for researchers and scientists engaged in drug discovery and development, highlighting areas for further experimental investigation and therapeutic application.

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